4-[4-(Methylamino)phenyl]morpholin-3-one

PNMT inhibition in vitro pharmacology structural analog comparison

4-[4-(Methylamino)phenyl]morpholin-3-one (Rivaroxaban Impurity 49) is a critical, non-interchangeable reference standard for quantifying this specific process-related impurity in Rivaroxaban drug substance. Its unique secondary amine moiety ensures distinct chromatographic retention and MS fragmentation, essential for stability-indicating HPLC/UPLC methods per ICH Q3A(R2). Supplied with full characterization data and CoA, it is mandatory for ANDA submissions and routine QC release testing. Procure this high-purity standard to demonstrate pharmaceutical equivalence and meet regulatory genotoxic impurity thresholds.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B12627729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Methylamino)phenyl]morpholin-3-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)N2CCOCC2=O
InChIInChI=1S/C11H14N2O2/c1-12-9-2-4-10(5-3-9)13-6-7-15-8-11(13)14/h2-5,12H,6-8H2,1H3
InChIKeyJAHXVKJQRGGXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(Methylamino)phenyl]morpholin-3-one: Procurement-Grade Overview for Analytical Reference Standards and Process Control


4-[4-(Methylamino)phenyl]morpholin-3-one (CAS: 1224684-98-3) is an N-aryl morpholin-3-one derivative formally designated as Rivaroxaban Impurity 49, a process-related impurity identified in the commercial synthesis of the direct oral anticoagulant Rivaroxaban . This compound is not a therapeutic agent but a high-purity chemical reference standard supplied with detailed, regulatory-compliant characterization data for use in analytical method development, method validation, and quality control applications during Rivaroxaban drug substance and drug product manufacturing [1].

4-[4-(Methylamino)phenyl]morpholin-3-one: Why a Generic Morpholinone or N-Aryl Analog Cannot Be Substituted


Generic substitution with a structurally similar N-aryl morpholin-3-one, such as the primary intermediate 4-(4-aminophenyl)morpholin-3-one (CAS 438056-69-0), is analytically and functionally untenable. 4-[4-(Methylamino)phenyl]morpholin-3-one possesses a unique secondary amine moiety (-NHCH3) that confers distinct physicochemical properties critical for its specific analytical function . This structural difference translates to unique chromatographic retention times, mass spectral fragmentation patterns, and distinct biological target engagement profiles [1][2]. Its primary utility lies in its defined, singular identity as Rivaroxaban Impurity 49, making it an essential, non-interchangeable reference marker for impurity profiling, genotoxic impurity monitoring, and process control in regulatory submissions .

4-[4-(Methylamino)phenyl]morpholin-3-one: Quantitative Differentiation Evidence Against Closest Analogs and Baselines


Distinct In Vitro Enzyme Inhibition Profile vs. 4-(4-Aminophenyl)morpholin-3-one: PNMT Engagement

A direct cross-study comparison reveals a fundamental difference in biological activity. 4-[4-(Methylamino)phenyl]morpholin-3-one is a measurable, albeit weak, inhibitor of bovine phenylethanolamine N-methyltransferase (PNMT) with a reported Ki of 1.11 x 10^6 nM (1.11 mM) [1]. In contrast, its primary structural analog and synthetic precursor, 4-(4-aminophenyl)morpholin-3-one, exhibits no detectable inhibitory activity against the same enzyme target, effectively defining it as inactive in this assay [2]. This demonstrates that the methylation of the aniline nitrogen introduces a specific, quantifiable interaction with the PNMT active site.

PNMT inhibition in vitro pharmacology structural analog comparison

Defined In Vitro Selectivity Profile: Minimal MAO-B Inhibition vs. Control Baseline

The compound's interaction with monoamine oxidase B (MAO-B), a common off-target for amines, is well-defined and provides a selectivity baseline. It demonstrates an IC50 > 100 nM against recombinant human MAO-B, indicating very low affinity [1]. This value serves as a functional benchmark for assessing the purity and identity of the compound; any contamination with more potent MAO-B inhibitors would shift this measured activity. This data establishes a quantitative selectivity window that is not available for many uncharacterized analog impurities.

MAO-B inhibition selectivity screening off-target assessment

Physicochemical Differentiation: Solubility Profile Enabling Analytical Handling

The compound's solubility profile offers a practical differentiation for analytical workflows. It is reported to be soluble in DMSO and methanol , common solvents for preparing analytical standards and stock solutions. While class-level inferences are required for a direct comparison, this solubility in standard organic solvents is a necessary attribute for its use as a reference standard in HPLC and LC-MS/MS methods. This contrasts with poorly soluble impurities that can complicate method development and lead to inaccurate quantification.

solubility sample preparation HPLC analysis

4-[4-(Methylamino)phenyl]morpholin-3-one: Best-Fit Application Scenarios Based on Quantitative Evidence


Analytical Method Development and Validation for Rivaroxaban Impurity Profiling

This compound is an essential reference standard for developing and validating stability-indicating HPLC or UPLC methods. Its unique identity, confirmed by distinct PNMT inhibition and low MAO-B activity, ensures it serves as a specific marker for Rivaroxaban Impurity 49. Its solubility in common analytical solvents [1] facilitates the preparation of accurate calibration standards for quantifying this impurity in Rivaroxaban drug substance and finished products, as required by ICH Q3A(R2) guidelines .

Quality Control (QC) Lot Release and Stability Testing for Rivaroxaban APIs

Procurement of this high-purity reference standard is critical for routine QC operations. It enables the identification and quantification of Impurity 49 in Rivaroxaban batches during release testing and ongoing stability studies [1]. The quantitative LC-MS/MS methods developed using this standard are crucial for monitoring potentially genotoxic impurities, ensuring that levels remain below the toxicological threshold of concern (TTC) for regulatory compliance .

Regulatory Submission Support for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical manufacturers, this compound is a non-negotiable component of an Abbreviated New Drug Application (ANDA). Its use, supported by a comprehensive Certificate of Analysis (CoA) and detailed characterization data [1], demonstrates to regulatory agencies that the applicant's analytical methods are capable of adequately controlling all specified impurities, including Impurity 49, thereby proving pharmaceutical equivalence to the reference listed drug.

Structure-Activity Relationship (SAR) Studies on Morpholinone Scaffolds

The defined, albeit weak, PNMT inhibition (Ki = 1.11 mM) [1] and the lack of significant MAO-B activity (IC50 > 100 nM) make this compound a valuable negative control or baseline molecule in SAR studies. Researchers can use these quantitative data points to benchmark new derivatives, understanding how further modifications to the morpholin-3-one core impact enzyme binding and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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